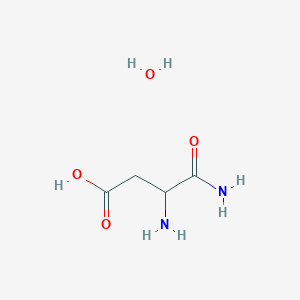
3-Amino-3-carbamoylpropanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-carbamoylpropanoic acid hydrate is a compound with the molecular formula C4H8N2O3. It is also known by its IUPAC name, 3,4-diamino-4-oxobutanoic acid. This compound is a derivative of amino acids and is characterized by the presence of both amino and carbamoyl functional groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-carbamoylpropanoic acid hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropanoic acid with urea in the presence of a catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-carbamoylpropanoic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-3-carbamoylpropanoic acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-carbamoylpropanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular processes such as protein synthesis and energy production.
Comparison with Similar Compounds
Similar Compounds
Asparagine: Similar in structure but differs in the presence of an additional amino group.
Glutamine: Contains an additional methylene group compared to 3-Amino-3-carbamoylpropanoic acid hydrate.
3-Aminopropanoic acid: Lacks the carbamoyl group present in this compound.
Uniqueness
This compound is unique due to its specific combination of amino and carbamoyl functional groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H10N2O4 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,4-diamino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2 |
InChI Key |
UWVJGYZQWDOHJU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


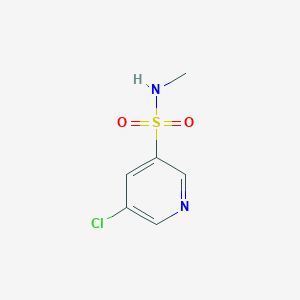



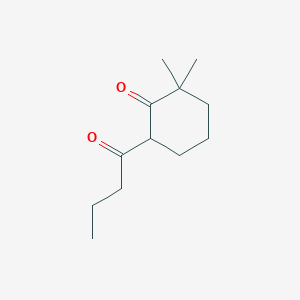
![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
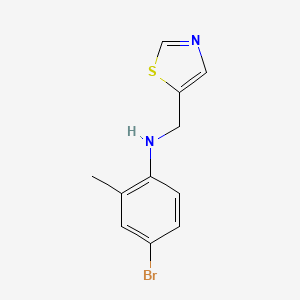
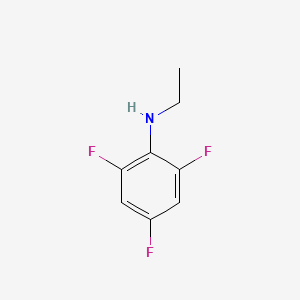
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)
